molecular formula C10H15F2NO3 B13508964 Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate

Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13508964
M. Wt: 235.23 g/mol
InChI Key: VUHYOFIZPHYJEK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, a difluoromethyl substituent at the 3-position, and a ketone moiety at the 4-position of the pyrrolidine ring. Its molecular formula is C${10}$H${15}$F$2$NO$3$ (calculated molecular weight: 235.23 g/mol). The tert-butyl group enhances steric protection of the amine, while the difluoromethyl group introduces electron-withdrawing effects, influencing reactivity and metabolic stability.

Properties

Molecular Formula

C10H15F2NO3

Molecular Weight

235.23 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H15F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6,8H,4-5H2,1-3H3

InChI Key

VUHYOFIZPHYJEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(F)F

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxylated Precursors Using Dess-Martin Periodinane

One of the key steps in synthesizing fluorinated pyrrolidine ketones involves oxidation of hydroxylated precursors. For example, tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate can be oxidized to the corresponding 4-oxopyrrolidine derivative using Dess-Martin periodinane in dichloromethane under inert atmosphere at room temperature. The reaction is typically carried out at 20°C with cooling during reagent addition to control exothermicity. After completion, the reaction mixture is quenched with saturated sodium bicarbonate and sodium sulfite solutions, followed by organic extraction and drying over magnesium sulfate. The crude product is purified by filtration and concentration under reduced pressure, often with molecular sieves to remove residual moisture, yielding a yellow solid of the ketone product.

Step Reagent/Condition Details Yield/Outcome
Oxidation Dess-Martin periodinane (15% in CH2Cl2) In dry dichloromethane, inert atmosphere, 20°C, stirring until completion High purity yellow solid obtained
Work-up Sat. NaHCO3, 10% Na2SO3 aqueous solutions Stir 1 hour at room temperature, extraction with CH2Cl2 Efficient quenching and extraction

Protection of Nitrogen via tert-Butyl Carbamate Formation

The nitrogen atom of the pyrrolidine ring is protected typically by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, ensuring stability of the intermediate during subsequent synthetic steps. This step is crucial for controlling regioselectivity and preventing side reactions.

Cyclization and Resolution Steps

In some synthetic routes, optically active intermediates are prepared by resolution of racemic mixtures, followed by cyclization and functional group transformations to yield the desired fluorinated pyrrolidine derivative. These steps involve base-mediated reactions and recycling of unreacted enantiomers to improve yield and cost efficiency.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Notes
1 tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate Dess-Martin periodinane, CH2Cl2, 20°C, inert atmosphere tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate Oxidation of hydroxyl to ketone
2 tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate Sodium hydride, triethyl phosphonoacetate, THF, 0°C to rt Difluoromethylated pyrrolidine derivatives Introduction of difluoromethyl group
3 Pyrrolidine intermediates Di-tert-butyl dicarbonate, base Boc-protected pyrrolidine derivatives Nitrogen protection
4 Racemic mixtures Base-mediated resolution and recycling Optically pure this compound Enantiomeric enrichment and yield improvement

Analytical Data and Purification

  • Purity Assessment: High-performance liquid chromatography and mass spectrometry confirm product purity and molecular weight (e.g., LC-MS with retention times around 0.88-0.93 min and molecular ion peaks consistent with expected mass).
  • Physical State: The final product is typically isolated as a yellow solid or oil depending on the exact synthetic conditions and purification methods.
  • Purification Techniques: Silica gel column chromatography using ethyl acetate and hexane mixtures is commonly employed to isolate pure compounds.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, closely related compounds such as tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate have well-documented synthetic procedures that inform the preparation of the target compound. These methods emphasize controlled oxidation, fluorination, and nitrogen protection strategies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can provide structural stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate and analogous pyrrolidine/piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-difluoromethyl, 4-oxo C${10}$H${15}$F$2$NO$3$ 235.23 High metabolic stability; electron-withdrawing substituent for directed reactivity.
tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (CAS 120871-73-0) 3-allyl, 4-oxo C${11}$H${17}$NO$_3$ 211.25 Allyl group enables cross-coupling or polymerization; less stable metabolically.
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate (CAS 1428776-51-5) 3-amino, 4-difluoromethyl C${10}$H${18}$F$2$N$2$O$_2$ 236.26 Amino group facilitates peptide coupling; chiral building block for drug synthesis.
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (CAS 157327-42-9) 3-(dimethylamino)methylene, 4-oxo (piperidine core) C${12}$H${19}$N$3$O$3$ 253.30 Electron-rich dimethylamino group enhances nucleophilicity; used in heterocyclic synthesis.
tert-Butyl(5-oxopyrrolidin-3-yl)carbamate (CAS 1245648-84-3) 5-oxo, 3-carbamate C${6}$H${12}$N$2$O$3$ 160.17 Smaller molecular weight; limited functionalization sites compared to difluoromethyl analogs.

Key Comparative Insights :

Substituent Effects: The difluoromethyl group in the target compound increases lipophilicity and metabolic resistance compared to allyl or amino substituents. Dimethylamino or amino groups (e.g., CAS 1428776-51-5) enhance nucleophilicity, enabling amide bond formation, whereas the difluoromethyl group directs electrophilic attacks.

Core Structure Differences :

  • Piperidine derivatives (e.g., CAS 157327-42-9) exhibit larger ring sizes, altering steric and electronic profiles compared to pyrrolidine analogs.

Synthetic Utility :

  • The target compound’s tert-butyl carbamate group simplifies deprotection in multi-step syntheses, as seen in Omarigliptin intermediates.
  • Allyl-substituted variants (CAS 120871-73-0) are preferred for polymerizable intermediates or Michael acceptors.

Physicochemical Properties: The difluoromethyl group reduces basicity of the pyrrolidine nitrogen, improving solubility in hydrophobic matrices. Amino-substituted analogs (CAS 1428776-51-5) exhibit higher polarity, impacting chromatographic separation in purification.

Biological Activity

Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14F2N2O3
  • Molecular Weight : 250.24 g/mol

The compound features a pyrrolidine ring with a tert-butyl group and a difluoromethyl substituent, which may influence its pharmacokinetic properties and biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that fluorinated compounds can exhibit enhanced activity against various bacterial strains due to their ability to disrupt cellular membranes and inhibit essential metabolic pathways .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly in inhibiting tumor cell proliferation. A study involving structurally related compounds demonstrated that modifications in the pyrrolidine ring could lead to increased cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways critical for cell survival.
  • Disruption of Membrane Integrity : The presence of fluorinated groups can enhance lipophilicity, allowing the compound to integrate into lipid membranes, leading to increased permeability and cellular disruption.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound may effectively reduce the viability of cancer cells.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM, suggesting that this compound could serve as a lead for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of fluorinated pyrrolidines. This compound showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundStructure15 µM32 µg/mL
Pyrrolidine derivative AStructure20 µM64 µg/mL
Pyrrolidine derivative BStructure10 µM16 µg/mL

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves functionalizing pyrrolidine precursors. For example:

  • Step 1 : Introduction of the difluoromethyl group via nucleophilic substitution or radical fluorination under controlled temperatures (0–25°C) and anhydrous solvents (e.g., THF, DCM) .
  • Step 2 : Ketone formation at position 4 via oxidation (e.g., Dess–Martin periodinane) or deprotection of protected intermediates .
  • Step 3 : Esterification with tert-butyl groups using Boc anhydride in basic conditions (e.g., NaHCO₃) .
  • Optimization : Reaction pH (6–8), inert atmospheres (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone structure; ¹⁹F NMR quantifies difluoromethyl integrity (δ ~ -120 to -140 ppm split into doublets) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular mass (expected [M+H]⁺ ~ 290.12 g/mol) .
  • HPLC : Purity >95% assessed using C18 reverse-phase columns (acetonitrile/water gradient) .

Q. How can researchers mitigate side reactions such as ester hydrolysis or oxidation during storage or synthesis?

  • Methodology :

  • Storage : Use desiccants (silica gel) at -20°C in amber vials to prevent moisture/light-induced degradation .
  • Synthesis : Avoid aqueous workups for Boc-protected intermediates; employ scavengers (e.g., triethylamine) to quench acidic byproducts .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to non-fluorinated analogs?

  • Methodology :

  • Electronic Effects : The difluoromethyl group (-CF₂H) is electron-withdrawing, reducing electron density at C3 and directing electrophiles (e.g., nitration) to para positions. Comparative studies with methyl analogs show 2–3x slower reaction rates in SN2 substitutions .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling regioselective functionalization (e.g., Suzuki couplings at C5) .

Q. What strategies are employed to resolve stereochemical challenges during the synthesis of this compound?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during pyrrolidine ring closure .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) achieves >90% ee for C3 stereocenters .

Q. What computational methods (e.g., DFT, molecular docking) are used to predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by modeling hydrogen bonds between the ketone group and catalytic lysine residues .
  • DFT Calculations : B3LYP/6-31G(d) optimizes transition states for fluorination steps, revealing energy barriers ~25 kcal/mol .

Key Research Considerations

  • Contradictions in Data : and report conflicting optimal temperatures for difluoromethylation (25°C vs. 0°C). Researchers should test both conditions and monitor reaction progress via TLC .
  • Advanced Applications : The 4-oxo group enables Schiff base formation with amines, useful for synthesizing bioactive imine derivatives .

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